N-(3-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide
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Overview
Description
N-(3-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxepine ring substituted with an acetylphenyl group and a bromine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the benzoxepine ring through a cyclization reaction, followed by the introduction of the acetylphenyl and bromine substituents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)quinoline-2-carboxamide
Uniqueness
N-(3-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide is unique due to its specific substitution pattern and the presence of the benzoxepine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(3-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and significant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by a benzoxepine ring with an acetylphenyl substituent and a bromine atom. This specific arrangement contributes to its distinct chemical properties and biological activities.
Property | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C19H14BrN O3 |
Molecular Weight | 396.22 g/mol |
CAS Number | 950334-68-6 |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the benzoxepine ring through cyclization reactions, followed by the introduction of substituents. The synthetic routes often utilize catalysts and specific solvents to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or receptor ligand, modulating their activity and leading to diverse biological effects. Specific pathways influenced by this compound include:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in disease processes.
- Receptor Binding : It may interact with various receptors, affecting signaling pathways critical in cellular responses.
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : Preliminary studies have shown that it possesses antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
- Neuroprotective Effects : Investigations into its neuroprotective properties suggest that it may have applications in treating neurodegenerative diseases due to its ability to modulate neuroinflammatory responses.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Case Study 1 : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer, indicating its potential as a therapeutic agent .
- Case Study 2 : Another investigation focused on its antimicrobial properties revealed that it effectively inhibited the growth of Gram-positive bacteria, providing insights into its possible use in treating bacterial infections.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Biological Activity |
---|---|
N-(3-acetylphenyl)-4-methylbenzenesulfonamide | Antimicrobial and anti-inflammatory |
N-(3-acetylphenyl)quinoline-2-carboxamide | Anticancer properties |
This compound stands out due to its specific structural features that enhance its bioactivity.
Properties
IUPAC Name |
N-(3-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO3/c1-12(22)13-3-2-4-17(11-13)21-19(23)14-7-8-24-18-6-5-16(20)10-15(18)9-14/h2-11H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFRAEFWHMNZFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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